molecular formula C8H12O5 B156270 OO-tert-butyl monoperoxymaleate CAS No. 1931-62-0

OO-tert-butyl monoperoxymaleate

Cat. No.: B156270
CAS No.: 1931-62-0
M. Wt: 188.18 g/mol
InChI Key: RQHGZNBWBKINOY-UHFFFAOYSA-N
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Description

OO-tert-butyl monoperoxymaleate, also known as tert-butyl monoperoxymaleate, is a solid peroxide that is sensitive to heat . It has the molecular formula C8H12O5 and is also known by its IUPAC name, (2Z)-4-(tert-butylperoxy)-4-oxobut-2-enoic acid . It appears as a white solid .


Physical and Chemical Properties Analysis

This compound is a white solid . It is sensitive to heat, and its storage must be done with stringent temperature control measures . Its explosion hazard can be mitigated by mixing the peroxide with an inert solid .

Safety and Hazards

OO-tert-butyl monoperoxymaleate poses several hazards. It may explode from heat or contamination and may ignite combustibles . It is also harmful if ingested or comes into contact with skin or eyes . In the event of a spill or leak, the area should be isolated in all directions .

Properties

CAS No.

1931-62-0

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

4-tert-butylperoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

RQHGZNBWBKINOY-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OOC(=O)/C=C\C(=O)O

SMILES

CC(C)(C)OOC(=O)C=CC(=O)O

Canonical SMILES

CC(C)(C)OOC(=O)C=CC(=O)O

1931-62-0

physical_description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Water or Solvent Wet Solid

Pictograms

Explosive; Flammable; Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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